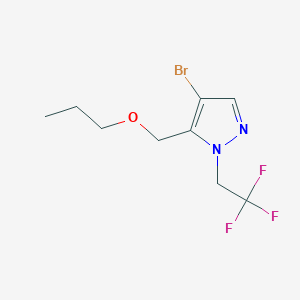
4-bromo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a pyrazole derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 4-bromo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not fully understood. However, studies have shown that it has an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of certain proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce pain in animal models of inflammation and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments is its potential as a lead compound for the development of new drugs with anti-inflammatory and analgesic properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on 4-bromo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacological properties and develop more potent derivatives. Additionally, it can be used as a ligand in the synthesis of metal complexes for catalytic applications. Further research can explore its potential in this field.
Méthodes De Synthèse
The synthesis of 4-bromo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can be achieved using different methods. One of the commonly used methods is the reaction of 4-bromo-1H-pyrazole-5-carbaldehyde with propoxymethylamine and 2,2,2-trifluoroethylamine in the presence of a catalyst. This reaction yields the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
4-bromo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has potential applications in various research fields. It has been studied for its antitumor, anti-inflammatory, and analgesic properties. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications.
Propriétés
IUPAC Name |
4-bromo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrF3N2O/c1-2-3-16-5-8-7(10)4-14-15(8)6-9(11,12)13/h4H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJWBWRIXHHDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1CC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

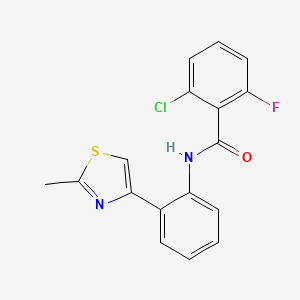
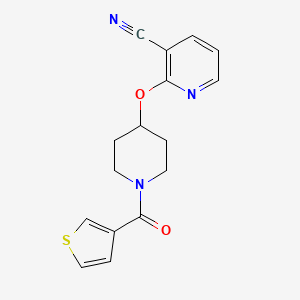
![Ethyl 3-methyl-4-[(phenylcarbonyl)oxy]-1-benzofuran-2-carboxylate](/img/structure/B2780544.png)

![5-Bromo-N-[2-(2-chloropropanoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2780547.png)
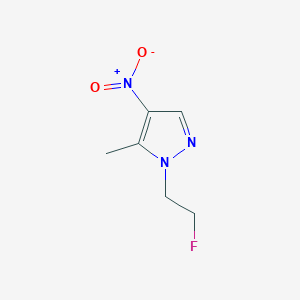
![2-[2-(Aminomethyl)-1h-imidazol-1-yl]acetic acid dihydrochloride](/img/structure/B2780551.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2780552.png)
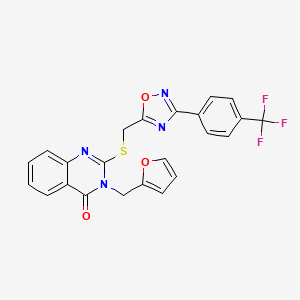
![Ethyl 4-[[2-[1-(2-benzamidoethyl)indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2780555.png)
![ethyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2780556.png)
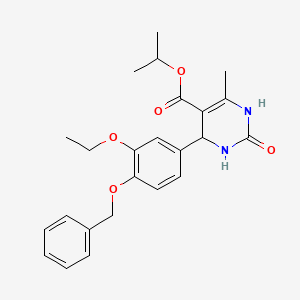
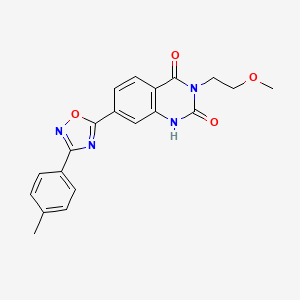
![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine](/img/structure/B2780559.png)